molecular formula C12H8F3N B12930898 2,4-Difluoro-N-(2-fluorophenyl)aniline CAS No. 823802-08-0

2,4-Difluoro-N-(2-fluorophenyl)aniline

Cat. No.: B12930898
CAS No.: 823802-08-0
M. Wt: 223.19 g/mol
InChI Key: SKPXLMCIOPCRCB-UHFFFAOYSA-N
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Description

2,4-Difluoro-N-(2-fluorophenyl)aniline is a fluorinated aromatic amine characterized by two fluorine atoms at the 2- and 4-positions of the aniline ring and an additional fluorine substituent on the adjacent phenyl group. This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The fluorine atoms enhance lipophilicity and metabolic stability while influencing reactivity in electrophilic substitution and coupling reactions.

Properties

CAS No.

823802-08-0

Molecular Formula

C12H8F3N

Molecular Weight

223.19 g/mol

IUPAC Name

2,4-difluoro-N-(2-fluorophenyl)aniline

InChI

InChI=1S/C12H8F3N/c13-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)14/h1-7,16H

InChI Key

SKPXLMCIOPCRCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=C(C=C2)F)F)F

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The synthesis of 2,4-difluoro-N-(2-fluorophenyl)aniline involves various methods, including nucleophilic aromatic substitution (SNAr) reactions.

    Reaction Conditions: These reactions typically occur under mild conditions using appropriate reagents.

    Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale syntheses are well-established.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including

      Common Reagents: Palladium catalysts, boron reagents (e.g., boronic acids), and appropriate solvents.

      Major Products: The major product of Suzuki–Miyaura coupling with aryl halides is the aryl-substituted aniline.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology: Investigated for its potential biological activity.

      Medicine: Possible applications in drug discovery.

      Industry: May find use in materials science or fine chemicals.

  • Mechanism of Action

    • The exact mechanism of action is context-dependent (e.g., as a drug or catalyst).
    • It likely involves interactions with molecular targets (e.g., enzymes, receptors) and specific pathways.
  • Comparison with Similar Compounds

    Substituent Effects

    • 2,4-Difluoro-N-(2-nitrophenyl)aniline (C₁₂H₈F₂N₂O₂) : Incorporates a nitro group at the 2-position of the phenyl ring. The nitro group’s strong electron-withdrawing nature reduces the basicity of the aniline nitrogen compared to fluorine substituents, altering reactivity in nucleophilic reactions .
    • 2,4-Difluoro-N-(2,2,2-trifluoroethyl)aniline (C₈H₆F₅N) : A trifluoroethyl group increases lipophilicity and steric bulk, which may improve blood-brain barrier penetration in drug candidates .

    Molecular Weight and Physical Properties

    Compound Molecular Formula Molecular Weight Key Structural Feature
    2,4-Difluoro-N-(2-fluorophenyl)aniline C₁₂H₈F₃N 235.20 Dual fluorine substitution
    2,4-Difluoro-N-(2-nitrophenyl)aniline C₁₂H₈F₂N₂O₂ 250.20 Nitro group at 2-position
    2,4-Difluoro-N-(propan-2-yl)aniline C₉H₁₁F₂N 171.19 Isopropyl substituent
    2,4-Difluoro-N-(furan-2-ylmethyl)aniline C₁₁H₉F₂NO 209.19 Furan-derived methyl group

    Key Insight : Fluorine’s electronegativity and small atomic radius minimize steric hindrance compared to bulkier substituents like isopropyl or trifluoroethyl .

    Reactivity in Catalytic Systems

    • Fluorinated hydrazones (e.g., N-(2-fluorophenyl)-N′-quinoline-2-yl-methylenehydrazine) exhibit potent antitubercular activity (99% inhibition at 3.125 μg/mL), suggesting that analogous fluorine positioning in this compound derivatives could enhance bioactivity .
    • Boron trifluoride etherate-mediated rearrangements, as seen in aza-Cope rearrangements of fluorinated anilines, highlight fluorine’s role in stabilizing transition states .

    Solubility and Stability

    • 2,4-Difluoro-N-(2-hydroxyphenyl)benzamide : The hydroxyl group improves aqueous solubility compared to purely fluorinated analogs, though at the cost of reduced metabolic stability .
    • 2-Chloro-4-fluoro-N-(2-phenylethyl)aniline : Chlorine substitution increases molecular weight (249.71 g/mol) and may enhance halogen bonding in crystal packing .

    Biological Activity

    2,4-Difluoro-N-(2-fluorophenyl)aniline is a fluorinated aniline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the chemical formula C13H10F3N, has been studied for various therapeutic applications, including its roles in cancer treatment and as an antimicrobial agent.

    Chemical Structure and Properties

    • Molecular Formula : C13H10F3N
    • CAS Number : 823802-08-0
    • IUPAC Name : this compound

    The presence of fluorine atoms in its structure enhances lipophilicity and metabolic stability, which are critical factors in drug design.

    The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes and receptors involved in cell proliferation and survival pathways. For instance, compounds with similar structures have been shown to inhibit tyrosine kinases and cyclin-dependent kinases, leading to reduced cell growth and induction of apoptosis in cancer cells.

    Biological Activity Overview

    The compound has been investigated for several biological activities:

    • Anticancer Activity :
      • In vitro Studies : this compound has demonstrated significant antiproliferative effects against various cancer cell lines. For example, studies have shown that it can induce G1 phase cell cycle arrest and apoptosis in human myelodysplastic syndrome (SKM-1) cells .
      • In vivo Efficacy : In xenograft models, this compound exhibited promising antitumor activity, particularly in models with an intact immune system .
    • Antimicrobial Properties :
      • Preliminary investigations suggest that this compound may possess antimicrobial activity against a range of pathogens. The fluorinated structure is believed to enhance its interaction with microbial membranes, potentially disrupting their integrity .

    Case Studies and Research Findings

    Several studies have focused on the biological implications of this compound:

    • Study on Anticancer Activity :
      A recent study explored the effects of this compound on HDAC (histone deacetylase) inhibition. It was found that the compound significantly increased acetyl-histone levels, indicating its potential role as an HDAC inhibitor which is crucial for regulating gene expression in cancer cells .
    • Antimicrobial Activity Assessment :
      Various assays have been conducted to evaluate the antimicrobial efficacy of this compound. These studies revealed that the compound exhibited substantial inhibitory effects against specific bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

    Comparative Analysis with Similar Compounds

    To understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

    Compound NameStructure FeaturesBiological Activity
    2-FluoroanilineSingle fluorine substitutionModerate antibacterial properties
    4-Fluoro-N-(phenyl)anilineFluorine at para positionAnticancer properties
    3,5-Difluoro-N-(phenyl)anilineTwo fluorine substitutionsEnhanced anticancer activity

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